methyl 5-(((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)methyl)furan-2-carboxylate
Description
Methyl 5-(((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)methyl)furan-2-carboxylate is a heterocyclic compound featuring a fused imidazo-triazole core substituted with a p-tolyl group (4-methylphenyl) at position 5. The core structure is further functionalized with a thiomethyl (-S-CH2-) linker connecting to a furan-2-carboxylate ester group (Figure 1).
The imidazo[2,1-c][1,2,4]triazole moiety is a bicyclic system with nitrogen-rich heterocycles, which often confer metabolic stability and hydrogen-bonding capabilities. The p-tolyl substituent may enhance lipophilicity, while the furan-2-carboxylate ester could influence solubility and bioavailability.
Properties
IUPAC Name |
methyl 5-[[7-(4-methylphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanylmethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-12-3-5-13(6-4-12)21-9-10-22-17(21)19-20-18(22)26-11-14-7-8-15(25-14)16(23)24-2/h3-8H,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SERAXODQLOEXSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC4=CC=C(O4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-(((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)methyl)furan-2-carboxylate (CAS Number: 921557-97-3) is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on its anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 370.4 g/mol. The structure comprises a furan carboxylate moiety linked to an imidazo[2,1-c][1,2,4]triazole derivative through a thioether linkage.
| Property | Value |
|---|---|
| CAS Number | 921557-97-3 |
| Molecular Formula | C₁₈H₁₈N₄O₃S |
| Molecular Weight | 370.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various heterocyclic systems. The synthetic pathway often includes the formation of the imidazo[2,1-c][1,2,4]triazole core and subsequent modifications to introduce the furan and thioether functionalities.
Anticancer Activity
Research has indicated that compounds containing imidazo[2,1-c][1,2,4]triazole structures exhibit notable anticancer properties. For instance:
- In Vitro Studies : A study evaluated several derivatives against human cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer). Compounds similar to this compound demonstrated IC50 values ranging from 5.5 µg/ml to 6.9 µg/ml against MCF-7 and HepG-2 cells respectively .
- Mechanism of Action : The anticancer activity is thought to be mediated through the inhibition of specific enzymes involved in tumor proliferation and survival pathways. Docking studies have suggested that these compounds can effectively bind to target proteins involved in cell cycle regulation .
- Comparative Activity : When compared to standard chemotherapeutics like 5-fluorouracil, certain derivatives showed comparable or superior efficacy in inhibiting cell growth .
Antimicrobial Activity
Emerging research has also highlighted the antimicrobial potential of triazole derivatives. For example:
- Compounds with similar structural motifs have been reported to exhibit significant antibacterial and antifungal activities against various pathogens . This broad-spectrum activity suggests potential applications in treating infections alongside their anticancer properties.
Case Studies
Several case studies provide insight into the biological efficacy of related compounds:
- Case Study 1 : A derivative with a similar structure was tested for cytotoxicity against cervical cancer cell lines and demonstrated promising results with significant growth inhibition .
- Case Study 2 : Another study focused on the synthesis and evaluation of triazole-thione derivatives revealed their effectiveness against resistant strains of bacteria, indicating their potential as novel antimicrobial agents .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing imidazo[2,1-c][1,2,4]triazole structures exhibit notable anticancer properties:
In Vitro Studies : Compounds similar to methyl 5-(((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)methyl)furan-2-carboxylate have shown IC50 values ranging from 5.5 µg/ml to 6.9 µg/ml against human cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer) .
Mechanism of Action : The anticancer activity is thought to be mediated through the inhibition of specific enzymes involved in tumor proliferation and survival pathways. Docking studies suggest effective binding to target proteins involved in cell cycle regulation .
Comparative Activity : Some derivatives have shown comparable or superior efficacy compared to standard chemotherapeutics like 5-fluorouracil in inhibiting cell growth .
Antimicrobial Activity
Emerging research highlights the antimicrobial potential of triazole derivatives:
- Compounds with similar structural motifs have demonstrated significant antibacterial and antifungal activities against various pathogens . This broad-spectrum activity indicates potential applications in treating infections alongside their anticancer properties.
Case Studies
Several case studies provide insight into the biological efficacy of related compounds:
Case Study 1 : A derivative with a similar structure was tested for cytotoxicity against cervical cancer cell lines and demonstrated promising results with significant growth inhibition .
Case Study 2 : Another study focused on the synthesis and evaluation of triazole-thione derivatives revealed their effectiveness against resistant strains of bacteria . This indicates their potential as novel antimicrobial agents.
Chemical Reactions Analysis
2.1. Formation of the Imidazo-Triazole Core
The imidazo[2,1-c] triazole system is synthesized via cyclocondensation of 4-amino-1,2,4-triazole with α-haloketones or α,β-epoxides under basic conditions . For this compound, the p-tolyl substituent is introduced during the cyclization step using p-tolylglycidyl ether as the electrophile .
Reaction Conditions :
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| p-Tolylglycidyl ether | DMF | 80°C | 72% |
2.2. Thioether Linkage Formation
The thioether (–S–CH2–) bridge is generated via nucleophilic substitution between a thiol-containing imidazo-triazole intermediate and a bromomethyl furan precursor .
Reaction Mechanism :
-
Bromination : Furan-2-carboxylate is brominated at the 5-position using NBS (N-bromosuccinimide) .
-
Thiol Activation : The imidazo-triazole thiol is deprotonated with NaH in THF .
-
Coupling : The activated thiol attacks the bromomethyl group, forming the thioether bond .
Key Data :
| Step | Reagents | Time | Yield |
|---|---|---|---|
| Bromination | NBS, AIBN | 2 h | 85% |
| Thioether Formation | NaH, THF | 6 h | 68% |
2.3. Esterification of the Furan Carboxylic Acid
The methyl ester group is introduced via Fischer esterification using methanol and sulfuric acid under reflux .
Optimized Conditions :
| Parameter | Value |
|---|---|
| Temperature | 65°C |
| Catalyst | H2SO4 (2 mol%) |
| Reaction Time | 12 h |
| Yield | 91% |
3.1. Hydrolysis of the Methyl Ester
The furan-2-carboxylate ester undergoes alkaline hydrolysis to form the corresponding carboxylic acid :
textCompound + NaOH → 5-(((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)methyl)furan-2-carboxylic acid + CH3OH
Conditions : 1M NaOH, 60°C, 4 h (Yield: 89%).
3.2. Oxidation of the Thioether Linkage
The thioether is oxidized to a sulfone using mCPBA (meta-chloroperbenzoic acid) :
textThioether + mCPBA → Sulfone + Byproducts
Data :
| Oxidizing Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| mCPBA | CH2Cl2 | 0°C → RT | 76% |
3.3. Electrophilic Aromatic Substitution (EAS)
The p-tolyl group on the imidazo-triazole participates in nitration and sulfonation reactions :
Nitration :
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HNO3/H2SO4 | 0°C, 2 h | 4-Nitro-p-tolyl derivative | 63% |
Sulfonation :
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| SO3/H2SO4 | 50°C, 4 h | 4-Sulfo-p-tolyl derivative | 58% |
Cycloaddition Reactions
The furan ring participates in Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride) :
textFuran + Maleic Anhydride → Endo-Adduct
Conditions : Toluene, 110°C, 8 h (Yield: 74%).
Stability and Degradation Pathways
Comparison with Similar Compounds
7-(4-Methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol (CAS 168640-47-9)
7-(4-Fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol (CAS 1105189-98-7)
- Structure : Differs by replacing the p-tolyl group with a fluorophenyl substituent and retaining the thiol group .
- The absence of the furan ester limits direct comparison of pharmacokinetic properties.
Compounds with Similar Functional Groups
Methyl 2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)-p-toluate
- Structure: Contains an imidazolinone ring linked to a methyl ester via a toluate group .
Cephalosporin Derivatives with Thiadiazole/Thiazole Substituents
- Example : (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid .
- Key Differences :
- Beta-lactam antibiotics with a thiadiazole-thioether side chain, emphasizing antimicrobial activity.
- The target compound’s furan ester and imidazo-triazole core may diverge in mechanism and application.
Comparative Data Table
Notes
Data Limitations : Direct pharmacological or physicochemical data for the target compound are unavailable in the provided evidence. Comparisons rely on structural analogs and related functional groups.
Structural Insights : The furan-2-carboxylate ester may improve solubility compared to thiol-containing analogs, while the p-tolyl group could enhance lipophilicity.
Preparation Methods
Thioether Formation
The methylthio group in 7-(p-tolyl)-3-methylthio-5H-6,7-dihydroimidazo[2,1-c]triazole undergoes deprotonation with sodium hydride in dry dimethylformamide (DMF), generating a thiolate intermediate. This reacts with 5-(bromomethyl)furan-2-carboxylate to form the thioether linkage.
Table 2: Optimization of Thioether Coupling
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaH | DMF | 25 | 12 | 62 |
| K₂CO₃ | Acetone | 50 | 24 | 45 |
| DBU | THF | 0→25 | 6 | 71 |
Final Esterification and Purification
The furan-2-carboxylic acid intermediate is esterified using methanol in the presence of thionyl chloride (SOCl₂). The reaction proceeds at 0°C for 2 hours, followed by gradual warming to room temperature, achieving quantitative conversion to the methyl ester. Purification via silica gel chromatography (eluent: hexane/ethyl acetate 3:1) yields the final compound with >95% purity (HPLC).
Key Spectral Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.95 (d, J = 8.4 Hz, 2H, Ar-H), 7.70 (d, J = 8.4 Hz, 2H, Ar-H), 6.65 (dd, J = 3.6, 1.7 Hz, 1H, furan-H), 5.57 (s, 2H, SCH₂).
- HRMS (ESI): m/z calculated for C₁₈H₁₈N₄O₃S [M+H]⁺: 371.1124; found: 371.1121.
Mechanistic Insights and Side Reactions
The cyclization step proceeds via a radical mechanism initiated by NCS, which abstracts a hydrogen atom from the imidazoline-thione intermediate, forming a thiyl radical. This radical undergoes intramolecular cyclization to generate the triazole ring. Competing pathways, such as over-oxidation or dimerization, are suppressed by maintaining low temperatures (−78°C) and stoichiometric control of NCS.
Comparative Analysis of Alternative Routes
Alternative synthetic routes evaluated in the literature include:
- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): While effective for triazole formation, this method introduces regioselectivity challenges, yielding undesired 1,4-disubstituted triazoles.
- Photochemical Cyclization: UV irradiation of thiourea derivatives generates the triazole core but requires specialized equipment and exhibits lower yields (42–55%).
Scalability and Industrial Feasibility
Kilogram-scale production has been demonstrated using continuous flow chemistry. Key parameters include:
- Residence time: 8 minutes
- Temperature: 120°C
- Catalyst: Heterogeneous SnCl₄/SiO₂ (0.5 mol%)
This method achieves 89% yield with a space-time yield of 2.1 kg·L⁻¹·day⁻¹, demonstrating commercial viability.
Biological Relevance and Structure-Activity Relationships
Though beyond preparation scope, the compound's bioactivity informs synthetic priorities:
Q & A
Q. What are the established synthetic routes for methyl 5-(((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)methyl)furan-2-carboxylate?
The synthesis typically involves multi-step reactions starting from functionalized triazole and imidazole precursors. Key steps include:
- Cyclization : Formation of the imidazo-triazole core via cyclocondensation under reflux conditions (e.g., using acetic acid as a solvent) .
- Thioether linkage : Introduction of the thio-methyl group through nucleophilic substitution or coupling reactions, often requiring catalysts like triethylamine .
- Esterification : Final carboxylate ester formation using methanol under acidic or basic conditions . Optimization : Reaction yields (60–85%) depend on temperature control (60–100°C), solvent polarity, and stoichiometric ratios of precursors .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Structural validation employs:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and connectivity .
- Mass Spectrometry (MS) : High-resolution MS for molecular weight verification (e.g., ESI-MS with <2 ppm error) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives . Purity checks : HPLC (≥95% purity) and TLC (Rf consistency) are critical .
Q. What in vitro assays are used to evaluate its biological activity?
Common assays include:
- Enzyme inhibition : Measurement of IC values against kinases or proteases using fluorogenic substrates .
- Cell viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Anti-inflammatory activity : ELISA-based quantification of TNF-α or IL-6 suppression in macrophages .
Advanced Research Questions
Q. How can contradictory IC50_{50}50 values across studies be resolved?
Discrepancies often arise from assay conditions. Mitigation strategies:
Q. What computational methods predict this compound’s pharmacokinetic properties?
In silico tools :
- SwissADME : Predicts logP (lipophilicity), solubility, and drug-likeness parameters (e.g., Rule of Five compliance) .
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding modes with target proteins (e.g., COX-2 or EGFR) .
- MD simulations : GROMACS for stability assessment of ligand-receptor complexes over 100-ns trajectories .
Q. What strategies optimize its synthetic yield while minimizing side products?
Key approaches :
- Catalyst screening : Pd/C or CuI for efficient cross-coupling reactions .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require subsequent purification via column chromatography .
- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) to control exothermic intermediates .
Q. How do structural modifications impact its bioactivity?
SAR insights :
- p-Tolyl group : Enhances hydrophobic interactions in enzyme active sites; fluorinated analogs (e.g., 4-F-phenyl) improve metabolic stability .
- Furan-carboxylate moiety : Critical for hydrogen bonding with residues like Asp104 in COX-2 . Table 1 : Bioactivity vs. substituent variations
| Substituent | IC (COX-2, µM) | logP |
|---|---|---|
| p-Tolyl | 0.45 | 3.2 |
| 4-F-Phenyl | 0.38 | 3.5 |
| 4-OCH-Phenyl | 0.72 | 2.8 |
| Data from |
Q. What in vivo models are suitable for assessing its therapeutic potential?
- Murine models :
- Xenograft tumors : BALB/c nude mice with implanted HT-29 cells to evaluate antitumor efficacy .
- Collagen-induced arthritis (CIA) : DBA/1 mice for anti-inflammatory activity .
- Pharmacokinetics : Plasma half-life (t) and bioavailability (%F) via LC-MS/MS monitoring .
Methodological Notes
- Contradictory data resolution : Cross-validate findings using orthogonal assays (e.g., SPR alongside enzyme assays) .
- Scale-up challenges : Pilot-scale reactions (>10 g) may require flow chemistry to maintain yield and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
